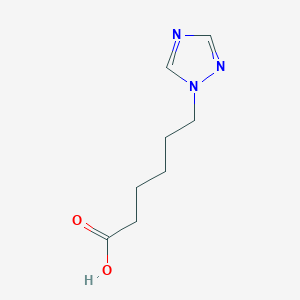
3-(3-Tert-butylphenyl)prop-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Tert-butylphenyl)prop-2-enal is an organic compound with the molecular formula C13H16O It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a prop-2-enal moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Tert-butylphenyl)prop-2-enal can be achieved through several methods. One common approach involves the aldol condensation of 3-tert-butylbenzaldehyde with acetaldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to facilitate the condensation, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(3-Tert-butylphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or ether.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine), catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: 3-(3-Tert-butylphenyl)propanoic acid.
Reduction: 3-(3-Tert-butylphenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(3-Tert-butylphenyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 3-(3-Tert-butylphenyl)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in biological molecules, influencing their activity.
類似化合物との比較
Similar Compounds
- 3-(4-Tert-butylphenyl)prop-2-enal
- 3-(3-Isopropylphenyl)prop-2-enal
- 3-(3-Methylphenyl)prop-2-enal
Uniqueness
3-(3-Tert-butylphenyl)prop-2-enal is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
特性
CAS番号 |
861229-29-0 |
|---|---|
分子式 |
C13H16O |
分子量 |
188.26 g/mol |
IUPAC名 |
(E)-3-(3-tert-butylphenyl)prop-2-enal |
InChI |
InChI=1S/C13H16O/c1-13(2,3)12-8-4-6-11(10-12)7-5-9-14/h4-10H,1-3H3/b7-5+ |
InChIキー |
GJTGURRFVXNEQK-FNORWQNLSA-N |
異性体SMILES |
CC(C)(C)C1=CC=CC(=C1)/C=C/C=O |
正規SMILES |
CC(C)(C)C1=CC=CC(=C1)C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


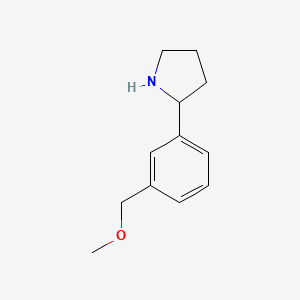
![rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13607892.png)
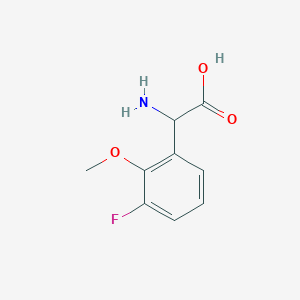
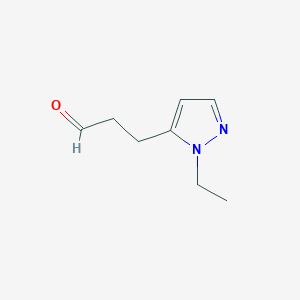
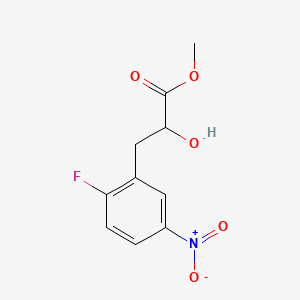
![3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid](/img/structure/B13607922.png)


![N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine](/img/structure/B13607951.png)

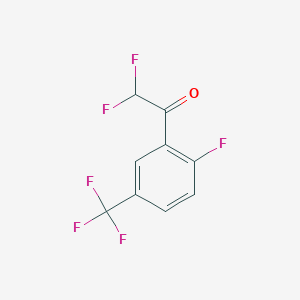
![5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13607965.png)

